molecular formula C17H14O8 B1675400 Limocitrin CAS No. 489-33-8

Limocitrin

Cat. No.: B1675400
CAS No.: 489-33-8
M. Wt: 346.3 g/mol
InChI Key: IBXCKSUZOFKGSB-UHFFFAOYSA-N
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Description

Limocitrin is a naturally occurring flavonoid found in various citrus fruits, particularly lemons. It belongs to the class of compounds known as flavonols, which are a type of polyphenolic compound. This compound is known for its yellow pigment and is often studied for its potential health benefits and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Limocitrin can be synthesized through several chemical routes. One common method involves the extraction of flavonoids from citrus fruits, followed by purification processes such as chromatography. The synthetic preparation of this compound typically involves the use of organic solvents like ethanol and chloroform, as it is soluble in these solvents but only slightly soluble in water .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from citrus fruit by-products. The process includes crushing the fruit, extracting the juice, and then isolating the flavonoids through various purification techniques. Advanced methods like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Limocitrin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced flavonoid forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Various acids and bases can act as catalysts in substitution reactions.

Major Products: The major products formed from these reactions include oxidized flavonoid derivatives, reduced forms of this compound, and substituted flavonoid compounds .

Scientific Research Applications

Limocitrin has a wide range of applications in scientific research:

Mechanism of Action

Limocitrin is compared with other flavonoids such as:

    Diosmin: Known for its vascular protective effects.

    Hesperidin: Commonly found in oranges and known for its cardiovascular benefits.

    Eriocitrin: Another lemon-derived flavonoid with strong antioxidant properties.

Uniqueness of this compound: this compound stands out due to its unique combination of antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Its presence in lemons makes it readily accessible for various applications .

Comparison with Similar Compounds

  • Diosmin
  • Hesperidin
  • Eriocitrin

Limocitrin’s diverse range of applications and its potent biological activities make it a compound of significant interest in both scientific research and industrial applications.

Properties

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O8/c1-23-11-5-7(3-4-8(11)18)15-14(22)13(21)12-9(19)6-10(20)16(24-2)17(12)25-15/h3-6,18-20,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXCKSUZOFKGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197629
Record name Limocitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Limocitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

489-33-8
Record name Limocitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=489-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Limocitrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Limocitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Limocitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

274 - 275 °C
Record name Limocitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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